Fmoc-Ser(TBDMS)-OH

Overview

Description

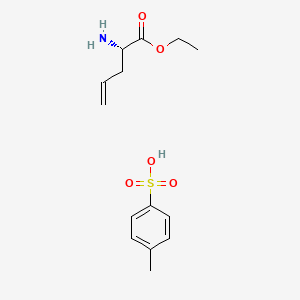

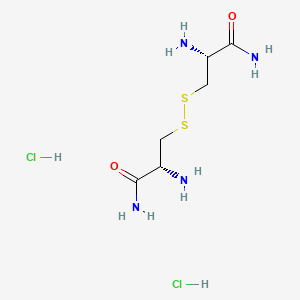

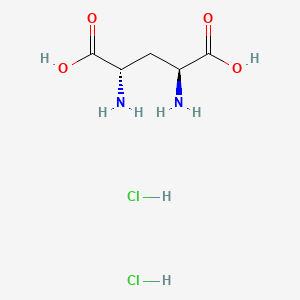

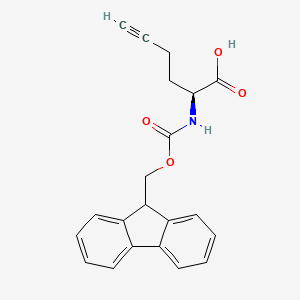

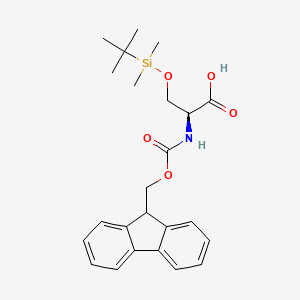

Fmoc-Ser(TBDMS)-OH, also known as Fmoc-serinol, is a synthetic amino acid derivative that has been used in a variety of scientific research applications. It is a hydrophobic and non-ionic compound that can be used for a range of purposes, including as a structural analog for protein engineering, as a substrate for biochemical and enzymatic studies, and as a reagent for the synthesis of peptides. Fmoc-serinol is a versatile compound that has been used to study protein structure and function, to develop new drugs, and to create peptide-based materials.

Scientific Research Applications

Peptide Synthesis : Fmoc-Ser(TBDMS)-OH is used in the synthesis of N-protected N-methyl serine and threonine. The side-chain alcohol of the amino acid can be protected as a TBDMS ether, which yields good results (Luo, Evindar, Fishlock, & Lajoie, 2001).

Glycopeptide Synthesis : It is utilized in the stereoselective synthesis of β-linked TBDMS-protected chitobiose-asparagine, which is a versatile building block for amyloidogenic glycopeptides (Bosques, Tai, & Imperiali, 2001).

Self-Assembly and Nanotechnology : Research has demonstrated the self-assembly of Fmoc variants of threonine and serine, including this compound. These self-assembled structures show morphological transitions at the supramolecular level, influenced by concentration and temperature, indicating potential applications in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).

Solid-Phase Peptide Synthesis : Studies have observed racemization issues with this compound during solid-phase peptide synthesis. Modifications in coupling conditions, such as using collidine as a tertiary base, have shown to reduce racemization, highlighting its importance in optimizing peptide synthesis processes (Fenza, Tancredi, Galoppini, & Rovero, 1998).

Antibacterial and Anti-inflammatory Materials : Fmoc-decorated self-assembling building blocks, which include this compound, have shown promise in antibacterial and anti-inflammatory applications. Their integration into resin-based composites results in materials that inhibit bacterial growth without affecting mammalian cell lines, suggesting potential biomedical applications (Schnaider et al., 2019).

Mechanism of Action

Target of Action

Fmoc-Ser(TBDMS)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that are being linked together to form peptides . These peptides can have various biological activities, making them important in the environment in which they operate .

Mode of Action

This compound operates through a mechanism known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group in this compound acts as a temporary protecting group for the amino group during peptide synthesis . After coupling, the Fmoc group is removed, allowing the next amino acid to be added .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of peptides . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide . The resulting peptides can then participate in various biological processes, depending on their specific sequences and structures .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not typically discussed in the context of peptide synthesis. This is because the compound is used in a laboratory setting for the synthesis of peptides, rather than being administered as a drug. The properties of the synthesized peptides would be of interest in a pharmacokinetic context .

Result of Action

The result of the action of this compound is the formation of peptides with specific sequences . These peptides can have various molecular and cellular effects, depending on their specific sequences and structures . For example, peptides can act as signaling molecules, influencing cellular processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Additionally, the choice of solvents can also impact the synthesis process . In recent years, there has been a push towards using greener solvents in solid-phase peptide synthesis .

properties

IUPAC Name |

(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO5Si/c1-24(2,3)31(4,5)30-15-21(22(26)27)25-23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,25,28)(H,26,27)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONOZYFSQPGBAT-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146346-81-8 | |

| Record name | (2S)-3-[(tert-butyldimethylsilyl)oxy]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.